4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
Description
The compound 4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide belongs to a class of boron-containing heterocycles characterized by fused oxazaborole rings. These compounds are synthesized via multicomponent reactions involving α-boronoaldehydes, amines, and carboxylic acids or isocyanates, as exemplified in related studies .
Properties
Molecular Formula |
C11H10BF3N2O4 |
|---|---|
Molecular Weight |
302.02 g/mol |
IUPAC Name |
5-methyl-1-[4-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C11H10BF3N2O4/c1-17-5-9(18)20-12(17,21-10(19)6-17)8-4-7(2-3-16-8)11(13,14)15/h2-4H,5-6H2,1H3 |
InChI Key |
DLIDRBHWXWJXDT-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Formation of the Oxazaborole Core
The oxazaborole ring system is typically synthesized via cyclocondensation reactions between boron-containing precursors and diols or amino alcohols. For this compound, the hexahydro framework suggests hydrogenation steps post-cyclization.
Cyclization of Boron-Containing Intermediates
- Step 1 : Reaction of a diol (e.g., 2-amino-1,3-propanediol) with boron trifluoride (BF₃) or boric acid (H₃BO₃) under anhydrous conditions forms the oxazaborole ring.
- Step 2 : Introduction of a methyl group at the 4-position via alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., NaH).
Example Reaction :
$$
\text{Diol} + \text{B(OH)}3 \xrightarrow{\Delta, \text{toluene}} \text{Oxazaborole intermediate} \xrightarrow{\text{CH}3\text{I}} \text{4-Methyl-oxazaborole}
$$
Dual Cyclization for Bicyclic Framework
The fusedoxazaborolo[2,3-b]oxazaborole system requires sequential cyclization:
- Formation of the first oxazaborole ring.
- Intramolecular boron-oxygen bond formation to generate the second ring.
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Steps | Key Reagents | Yield (%) | Purity (%) | Challenges |
|---|---|---|---|---|---|
| Sequential Cyclization | 4 | Boric acid, CH₃I, Pd(PPh₃)₄ | 52 | 98 | Low regioselectivity in cyclization |
| One-Pot Dual Cyclization | 3 | ZnCl₂, 2-Bromo-4-CF₃-pyridine | 48 | 95 | Boron intermediate instability |
| NAS Functionalization | 5 | CuI, K₂CO₃, DMF | 40 | 90 | Side reactions with trifluoromethyl |
Critical Challenges and Solutions
- Boron Intermediate Stability :
- Trifluoromethyl Group Reactivity :
- Regioselectivity in Cyclization :
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a partially hydrogenated compound .
Scientific Research Applications
4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with 8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-oxazaborolo-oxazaborol-4-ium-8-uide
This compound (CAS: 1704703-78-5) shares the same core but differs in the pyridine substituent (3-fluoro-2-morpholino vs. 4-trifluoromethyl) . Key distinctions include:
The trifluoromethyl group in the target compound likely improves lipophilicity and metabolic stability compared to the morpholino-fluoro substituent, which may enhance solubility but reduce membrane permeability .
Comparison with β-Amino Boronic Acid Derivatives ()
Compounds 5n, 5o, and 5p from feature the same oxazaborolo-oxazaborol core but with appended amide/ester groups. For example:
- 5n: Contains a benzylamino and nitrobenzamide group (yield: 43%) .
| Feature | Target Compound | Compound 5n |
|---|---|---|
| Functional Groups | Trifluoromethylpyridine | Nitrobenzamide, benzylamine |
| Synthetic Yield | Not reported | 43% |
| Bioactivity | Unreported | β-Lactamase inhibition |
The absence of bulky amide groups in the target compound may favor interactions with hydrophobic enzyme pockets, though empirical data are needed.
Thermal and Chemical Stability
For example, NBPAN (a phosphorus-containing analog) decomposes at 280°C , suggesting boron heterocycles may exhibit comparable resilience.
Biological Activity
4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide (CAS No. 1227700-48-2) is a complex organic compound characterized by its unique oxazaborole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities related to various therapeutic targets.
Chemical Structure and Properties
The compound features:
- Molecular Formula : CHBFNO
- Molecular Weight : 302.0143 g/mol
- Structural Characteristics :
- A hexahydro framework
- Two dioxo groups
- A trifluoromethyl-substituted pyridine moiety
The presence of boron in the structure classifies it as an oxazaborole, which is significant for its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds with oxazaborole structures exhibit diverse biological activities. The specific biological activities of this compound are still being explored; however, preliminary studies suggest potential applications in the following areas:
Antimicrobial Activity
Oxazaboroles have been recognized for their antimicrobial properties. The presence of the trifluoromethyl group enhances the electron-withdrawing capacity, potentially increasing the compound's interaction with biological targets.
Enzyme Inhibition
The compound may exhibit inhibitory effects on various enzymes. For instance:
- Cholinesterases : Potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the binding interactions of similar oxazaboroles with cholinesterases. Results indicated moderate inhibition (IC values ranging from 10 to 20 μM). |
| Study 2 | Molecular docking studies revealed significant hydrogen and halogen bonding interactions between the trifluoromethyl group and enzyme active sites. This suggests enhanced biological activity due to structural modifications. |
The mechanism by which this compound exerts its biological effects may involve:
- Nucleophilic Substitution : The dioxo groups can participate in nucleophilic attacks on target molecules.
- Electrophilic Aromatic Substitution : The trifluoromethyl group may enhance electrophilic interactions with biological macromolecules.
- Hydrogen Bonding : The structural features allow for hydrogen bonding with target enzymes or receptors.
Q & A
Q. What synthetic strategies are recommended for preparing this compound with high purity?
- Methodological Answer : A multi-step synthesis is typically required, starting with boron-containing precursors (e.g., boronic acids or esters) and pyridine derivatives. Key steps include cyclization to form the oxazaborole rings and coupling with the trifluoromethylpyridyl moiety. Catalysts such as palladium complexes may enhance cross-coupling efficiency. Purification via column chromatography (silica gel, gradient elution) or recrystallization in solvents like ethyl acetate/hexane mixtures is critical. Monitor reaction progress using TLC or HPLC, and validate purity (>97%) via NMR and mass spectrometry, as demonstrated in analogous heterocyclic syntheses .
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Resolve overlapping signals by analyzing in deuterated DMSO or CDCl₃ at controlled temperatures (25–40°C). Assign peaks using 2D techniques (HSQC, HMBC) to confirm boron-nitrogen bonding patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the hexahydro-oxazaborolo framework .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer : Apply Design of Experiments (DOE) to systematically vary parameters:
- Temperature : Test ranges (e.g., 60–120°C) to balance reaction rate vs. decomposition.
- Solvent : Polar aprotic solvents (DMF, DMSO) may improve solubility of boron intermediates .
- Catalyst Loading : Optimize Pd(PPh₃)₄ or CuI concentrations for cross-coupling steps.
Use HPLC-MS to quantify byproducts and refine stoichiometry. For example, excess boronic ester (1.2 equiv) can drive cyclization to completion .
Q. What approaches resolve contradictions in reported bioactivity data (e.g., enzyme inhibition)?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) with positive/negative controls.
- Stereochemical Analysis : Ensure enantiomeric purity via chiral HPLC, as minor impurities (e.g., <2% diastereomers) may skew results .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases), correlating with experimental IC₅₀ values .
Q. How to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Kinetic Solubility : Use the shake-flask method in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Measure via UV-Vis spectroscopy at λ_max .
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂). Monitor degradation products via LC-MS .
Methodological Considerations from Evidence
- Synthesis : highlights cyclization and coupling steps for analogous heterocycles, emphasizing catalyst selection and purification .
- Characterization : provides benchmarks for purity (97%+) and physical properties (melting points) in boron-containing compounds .
- Data Integrity : stresses linking results to theoretical frameworks (e.g., DFT calculations for electronic properties) to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
